molecular formula C19H22ClN3O B2544548 2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034504-33-9

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2544548
CAS RN: 2034504-33-9
M. Wt: 343.86
InChI Key: PKKCSPZUIXQFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, commonly known as CP-55940, is a synthetic cannabinoid compound. It is a potent agonist of the cannabinoid receptors, which are mainly found in the central nervous system. CP-55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain management, neurodegenerative disorders, and cancer.

Scientific Research Applications

Three-Component Reaction and Polymeric Coordination Complexes

A study by Klimova et al. (2013) explored the three-component reaction involving acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes. This research illustrates the compound's potential application in creating polymeric materials with specific functionalities, including electronic and photovoltaic properties (Klimova et al., 2013).

Oxidation Reactivity Channels

Pailloux et al. (2007) described synthetic routes and chemical oxidation results for related acetamide compounds, highlighting their versatility in chemical transformations. Such studies demonstrate the compound's utility in organic synthesis and potential roles in developing novel chemical entities with specific reactivities and properties (Pailloux et al., 2007).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

Shibuya et al. (2018) discovered a clinical candidate compound with a similar structure, showcasing its role as an aqueous-soluble potent inhibitor for treating diseases involving overexpression of certain enzymes. This suggests potential research applications in drug discovery, specifically in targeting enzymatic pathways for therapeutic interventions (Shibuya et al., 2018).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) conducted a comprehensive study on bioactive benzothiazolinone acetamide analogs, including their ligand-protein interactions and potential in photovoltaic efficiency modeling. This research opens avenues for the compound's application in bioactive material development and renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-18-4-2-1-3-16(18)13-19(24)22-14-15-7-11-23(12-8-15)17-5-9-21-10-6-17/h1-6,9-10,15H,7-8,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKCSPZUIXQFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.